2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c1-9-3-2-4-10(7-9)19-12-11(16-17-19)13(20)18(6-5-14)8-15-12/h2-4,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZBRDHMHPYPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and as a potential lead compound for drug discovery.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Insights:
Core Heterocycle Modifications: Triazolo vs. Thiazolo: Triazolo[4,5-d]pyrimidines contain three nitrogen atoms in the fused ring system, enhancing hydrogen-bonding capacity compared to sulfur-containing thiazolo analogs. This difference may influence binding to enzymes like kinases or cytochrome P450 .
Substituent Impact :
- Position 3 : The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas fluorophenyl () or chlorophenyl () substituents increase polarity and metabolic stability.
- Position 6 : Acetonitrile (nitrile) offers metabolic resistance compared to esters () or amides (), which are prone to hydrolysis or enzymatic cleavage.
Biological Relevance :
Biological Activity
The compound 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring fused with a pyrimidine core, which is known to enhance biological activity through various mechanisms. The presence of functional groups such as acetonitrile and methylphenyl moieties contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolopyrimidines possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Inhibition of CDKs : By binding to CDKs, the compound disrupts the phosphorylation processes necessary for cell cycle progression.
- Interaction with DNA : Some studies suggest that triazolopyrimidines can intercalate into DNA strands, leading to inhibition of replication and transcription processes.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological efficacy of related compounds:
- Cytotoxicity Studies : Research demonstrated that certain triazolopyrimidine derivatives exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating significant effectiveness .
- Antimicrobial Testing : A series of compounds were evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications at specific positions on the triazole or pyrimidine rings can enhance biological activity significantly. For example, introducing electron-withdrawing groups was found to improve anticancer potency .
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for high yields?
The synthesis involves multi-step reactions:
- Core formation : Cyclocondensation of aminotriazole and substituted pyrimidine precursors under reflux (ethanol, 80°C, 6–8 hours).
- Acetonitrile introduction : Alkylation using bromoacetonitrile in DMF with K₂CO₃ as a base (room temperature, 12 hours). Critical conditions include anhydrous solvents, controlled pH, and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC ensures >95% purity .
Q. Which spectroscopic techniques confirm the structure, and which functional groups require focus?
- 1H/13C NMR : Assign triazole protons (δ 8.2–9.1 ppm) and pyrimidine carbonyl carbons (δ 165–170 ppm).
- IR : Identify nitrile (C≡N, ~2245 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches.
- HRMS : Verify molecular ion ([M+H]⁺, calc. 322.1164). The 3-methylphenyl group’s aromatic protons (δ 6.8–7.4 ppm) and methyl singlet (δ 2.4 ppm) are diagnostic .
Q. How does the 3-methylphenyl group influence electronic properties and reactivity?
The methyl group acts as an electron donor, stabilizing the triazolopyrimidine core via hyperconjugation. This enhances electrophilic substitution reactivity at the phenyl ring’s para position and improves π-π stacking with biological targets. Computational studies (DFT) show a Hammett σ value of -0.17, indicating mild electron donation .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., tautomerism) be resolved during characterization?
- Use 2D NMR (HSQC, HMBC) to map proton-carbon correlations and distinguish tautomers.
- Compare experimental data with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).
- Conduct variable-temperature NMR (25–60°C) to observe dynamic equilibria. Cross-validate with X-ray crystallography when possible .
Q. What strategies optimize solubility for bioassays without altering pharmacophore integrity?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrugs : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) on the phenyl ring.
- Structural tweaks : Replace methyl with polar groups (-OH, -NH₂) on peripheral positions, retaining the core .
Q. How do structural variations in analogs (e.g., fluorophenyl vs. methylphenyl) affect kinase inhibition?
- SAR Analysis : Fluorine’s electronegativity increases potency (e.g., ΔIC50 = 0.8 μM vs. 1.2 μM for methyl) via dipole interactions.
- CoMFA Models : Correlate steric/electronic fields with activity (q² > 0.5).
- Crystallography : Resolve binding modes with CDK2 (PDB: 3RJU) to identify critical H-bonds and hydrophobic pockets .
Q. What experimental approaches validate enzyme inhibition mechanisms?
- Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (e.g., competitive Ki = 2.3 μM).
- ITC : Measure binding thermodynamics (ΔG = -9.8 kcal/mol).
- Mutagenesis : Replace key residues (e.g., CDK2 Lys89) to confirm binding-site interactions .
Methodological Notes
- Synthesis Optimization : Use DoE (Design of Experiments) to maximize yield (e.g., varying solvent polarity and catalyst load).
- Data Reproducibility : Validate assays across ≥3 independent replicates with positive controls (e.g., staurosporine for kinases).
- Ethical Compliance : Follow OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
